2-Aminothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride
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Overview
Description
“2-Aminothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride” is a chemical compound . It is a derivative of pyridine , which is a basic heterocyclic organic compound . The compound has a molecular formula of C8H7ClN2O2S .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are related to the compound , has been documented . This process involves heating thiophene-2-carboxamides in formic acid . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene, producing β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Scientific Research Applications
Synthesis of New Heterocyclic Systems
2-Aminothieno[2,3-c]pyridine-3-carboxylic acid derivatives serve as intermediate compounds for synthesizing new heterocyclic systems. For instance, they have been used to create pyrido[2′,3′:5,4]thieno(furo)[3,2-d]oxazines, which are further processed to form substituted pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines through reactions with benzylamine or hydrazine hydrate. These compounds have potential applications in developing new pharmaceuticals and materials with unique properties (Sirakanyan et al., 2019).
Cyclization Reactions
The compound has also been involved in cyclization reactions to generate N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. These reactions lead to the formation of previously unknown compounds with potential biological activity. This showcases the compound's utility in expanding the repertoire of biologically active molecules for further evaluation (Chigorina et al., 2019).
Development of Antibacterial Agents
Research has also explored the synthesis of pyridonecarboxylic acids, including derivatives of 2-Aminothieno[2,3-c]pyridine-3-carboxylic acid, as antibacterial agents. These studies indicate the compound's role in developing new antibiotics to combat resistant bacterial strains, highlighting its importance in pharmaceutical research (Egawa et al., 1984).
Novel Functionalized Thieno[2,3-b]pyridines
Further applications include the synthesis of novel functionalized thieno[2,3-b]pyridines. This research demonstrates the compound's versatility in generating a variety of chemically modified derivatives, expanding its utility in chemical synthesis and potential drug development (Lukina et al., 2017).
Mechanism of Action
Target of Action
Related compounds such as thieno[2,3-b]pyridine derivatives have been reported to exhibit potent inhibitory activity against mglur1 , a receptor that plays a crucial role in the central sensitization of pain and other functions with potential implications for neurological and psychiatric conditions .
Mode of Action
It is known that thieno[2,3-c]pyridine derivatives can interact with their targets through hydrogen bond donor–acceptor hinge binder motifs, frequently used as atp-mimetic kinase inhibitors .
Biochemical Pathways
Related thieno[2,3-b]pyridine derivatives have been reported to demonstrate promising activities in a wide range of medicinal and pharmacological applications, including anticancer, antioxidant, antihypertensive, antiviral, antidiabetic, anti-inflammatory, anti-ulcer, antibacterial, anti-influenza, and antimalarial activities .
Result of Action
Related thieno[2,3-b]pyridine derivatives have been reported to exhibit powerful inhibitory activity to acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and dna gyrase enzymes .
properties
IUPAC Name |
2-aminothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S.ClH/c9-7-6(8(11)12)4-1-2-10-3-5(4)13-7;/h1-3H,9H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUXMOQGFFTLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=C(S2)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride | |
CAS RN |
1209007-31-7 |
Source
|
Record name | 2-aminothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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